molecular formula C24H23N3O7 B6570611 butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 852365-10-7

butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No. B6570611
CAS RN: 852365-10-7
M. Wt: 465.5 g/mol
InChI Key: FRJLGYAFZMNKND-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a methoxy group, a dihydropyridine ring, and a benzoate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a dihydropyridine ring, which is a common motif in many biologically active compounds .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced, or the ester could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Scientific Research Applications

Butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has a wide range of scientific research applications. It is used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. This compound is also used in the synthesis of dyes, fragrances, and agricultural chemicals. In addition, this compound has been used in the synthesis of compounds that have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play an important role in the regulation of inflammation and pain. By inhibiting the activity of COX-2, this compound is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. In addition, this compound has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. This compound has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate in lab experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. The main limitation of using this compound in lab experiments is its low solubility in polar solvents, such as water and ethanol.

Future Directions

In the future, butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate may find applications in the development of new drugs for the treatment of inflammatory and neurological disorders. This compound may also be used in the synthesis of new compounds with potential applications in agriculture and medicine. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

Butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be synthesized using a variety of methods. The most common method involves the reaction of 3-nitrophenol and butyl 2-oxo-1,2-dihydropyridine-3-carboxylate in the presence of an acid catalyst. The reaction is typically carried out in an aqueous medium at temperatures ranging from 0°C to 50°C. The reaction proceeds in two steps: first, the 3-nitrophenol and butyl 2-oxo-1,2-dihydropyridine-3-carboxylate react to form the desired product, this compound; and second, the product is then isolated by filtration or crystallization.

properties

IUPAC Name

butyl 4-[[1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O7/c1-2-3-14-33-24(30)18-9-11-19(12-10-18)25-22(28)21-8-5-13-26(23(21)29)34-16-17-6-4-7-20(15-17)27(31)32/h4-13,15H,2-3,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJLGYAFZMNKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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